

Crystal Structure Analysis of 5,6-Dimethoxy-1-indanone: A Technical Guide

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Compound of Interest

Compound Name: 5,6-Dimethoxy-1-indanone

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This technical guide provides an in-depth analysis of the crystal structure of **5,6-Dimethoxy-1-indanone**, a key intermediate in the synthesis of several pharmacologically active compounds, including the Alzheimer's disease drug, Donepezil. This document details the crystallographic data, experimental protocols for its synthesis and crystallization, and a visualization of its synthesis workflow.

Crystal Structure and Molecular Geometry

The crystal structure of **5,6-Dimethoxy-1-indanone** was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group $P2_1/c$.^[1] The aromatic ring of the indanone core is planar, while the five-membered ring adopts a non-planar conformation. A notable feature is the orientation of the methoxy group at the C(6) position, which is out of the plane of the benzene ring.^[1]

Crystallographic Data

The following table summarizes the key crystallographic data for **5,6-Dimethoxy-1-indanone**.^[1]

Parameter	Value
Chemical Formula	C ₁₁ H ₁₂ O ₃
Molecular Weight	192.22
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.173(2)
b (Å)	6.003(1)
c (Å)	20.034(4)
β (°)	96.75(3)
Volume (Å ³)	976.1(5)
Z	4
Calculated Density (g/cm ³)	1.307
Radiation	CuKα (λ = 1.5418 Å)
Temperature (K)	293
Final R	0.043 for 1078 observed reflections

Selected Bond Lengths and Angles

The tables below present selected interatomic distances and angles, providing insight into the molecular geometry of **5,6-Dimethoxy-1-indanone**.^[1]

Table 1: Selected Bond Lengths (Å)

Atoms	Length (Å)
C(1)-C(2)	1.505(4)
C(2)-C(3)	1.524(5)
C(3)-C(4)	1.385(4)
C(4)-C(5)	1.389(4)
C(5)-C(6)	1.391(4)
C(6)-C(7)	1.381(4)
C(7)-C(1)	1.467(4)
C(1)-O(1)	1.213(3)
C(5)-O(2)	1.371(3)
C(6)-O(3)	1.368(3)
O(2)-C(10)	1.425(4)
O(3)-C(11)	1.428(4)

Table 2: Selected Bond Angles (°)

Atoms	Angle (°)
C(7)-C(1)-C(2)	109.8(2)
O(1)-C(1)-C(2)	124.9(3)
O(1)-C(1)-C(7)	125.3(3)
C(1)-C(2)-C(3)	105.8(3)
C(2)-C(3)-C(4)	131.9(3)
C(2)-C(3)-C(8)	109.8(3)
C(4)-C(3)-C(8)	118.3(3)
C(3)-C(4)-C(5)	121.2(3)
C(4)-C(5)-C(6)	119.5(3)
C(5)-C(6)-C(7)	120.3(3)
C(6)-C(7)-C(1)	109.4(2)
C(6)-C(7)-C(8)	119.5(3)
C(1)-C(7)-C(8)	131.1(3)
C(3)-C(8)-C(7)	121.1(3)

Experimental Protocols

Synthesis of 5,6-Dimethoxy-1-indanone

Several synthetic routes to **5,6-Dimethoxy-1-indanone** have been reported. A common method involves an intramolecular Friedel-Crafts reaction.

Method 1: From 3-chloro-3',4'-dimethoxypropiphenone[2]

- **Reaction Setup:** 3-chloro-3',4'-dimethoxypropiphenone is reacted with an acid.
- **Reaction Conditions:** The reaction is typically stirred in the presence of an acid catalyst for 5 to 9 hours.

- **Work-up and Purification:** The reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like methanol.

Method 2: Catalytic Intramolecular Friedel-Crafts Reaction

A more modern approach involves the catalytic intramolecular Friedel-Crafts reaction of benzyl Meldrum's acid derivatives.

Crystallization

Single crystals of **5,6-Dimethoxy-1-indanone** suitable for X-ray diffraction were grown from an acetone solution.^[1]

- **Sample Preparation:** Commercially available **5,6-Dimethoxy-1-indanone** is dissolved in acetone.
- **Crystallization:** The solution is allowed to slowly evaporate at room temperature.
- **Crystal Collection:** The resulting crystals are carefully collected for analysis.

Structure Determination

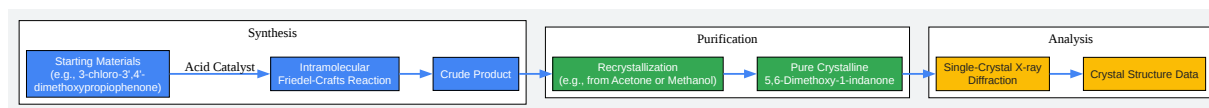
The crystal structure was determined using direct methods and refined by anisotropic full-matrix least-squares refinement.^[1]

- **Data Collection:** X-ray diffraction data were collected on an Enraf-Nonius CAD-4 diffractometer using graphite-monochromated CuK α radiation.^[1]
- **Structure Solution:** The structure was solved using the MULTAN11/82 program.^[1]
- **Refinement:** The model was refined using full-matrix least-squares on F, with hydrogen atoms located by difference Fourier synthesis.^[1]

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of **5,6-Dimethoxy-1-indanone**.



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Caption: Synthesis and Analysis Workflow of **5,6-Dimethoxy-1-indanone**.

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